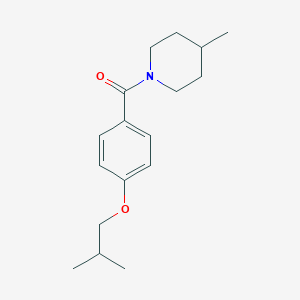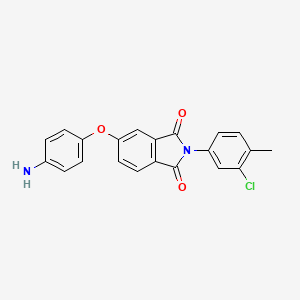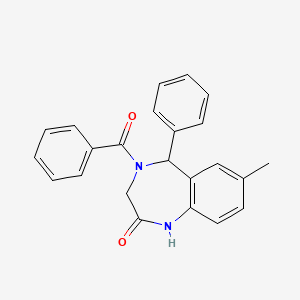![molecular formula C20H11N3O3 B5130727 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B5130727.png)
2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic molecule that contains a nitrogen-containing ring, which makes it a promising candidate for various biological and pharmacological studies. In
作用機序
The mechanism of action of 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of specific enzymes or the disruption of cellular processes. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been shown to disrupt mitochondrial function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one have been investigated in various in vitro and in vivo studies. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to exhibit antibacterial and antifungal activities. Furthermore, it has been reported to have antioxidant and anti-inflammatory properties, which may make it a promising candidate for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one in lab experiments include its high yield and purity, as well as its potential for multiple applications in various scientific research fields. However, some limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research and development of 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one. One direction is to investigate its potential as a fluorescent probe for biological imaging. Another direction is to explore its potential as a chelating agent for metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, research is needed to explore the potential side effects and toxicity of this compound to ensure its safety for use in various scientific research fields.
Conclusion:
In conclusion, 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one is a promising compound with potential applications in various scientific research fields. Its synthesis method is straightforward, and it has been shown to exhibit anticancer, antimicrobial, and antiviral activities. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Overall, this compound has the potential to make significant contributions to the fields of biology, pharmacology, and materials science.
合成法
The synthesis of 2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one involves the reaction of 4-nitrobenzaldehyde with indan-1,3-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by an intramolecular cyclization to form the desired product. The yield of this reaction is typically high, and the purity of the product can be achieved through recrystallization.
科学的研究の応用
2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one has been extensively studied for its potential applications in various scientific research fields. This compound has been reported to exhibit anticancer, antimicrobial, and antiviral activities. It has also been shown to have potential as a fluorescent probe for biological imaging and as a chelating agent for metal ions. Additionally, it has been investigated for its potential use in the development of organic electronic devices.
特性
IUPAC Name |
3-(4-nitrophenyl)-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c24-20-17-7-3-6-15-14-4-1-2-5-16(14)19(18(15)17)21-22(20)12-8-10-13(11-9-12)23(25)26/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCFGFLYTUXYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NN(C4=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)indeno[1,2,3-de]phthalazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5130647.png)


![ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5130674.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5130678.png)
![3-({[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5130684.png)
![N-(3,4-dichlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5130694.png)

![6-chloro-4-ethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B5130715.png)
![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5130716.png)
![6-(4-isopropyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5130732.png)
![methyl 4-chloro-3-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5130737.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5130743.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5130755.png)